Product packaging for Ethyl 2-aminooxazole-4-carboxylate(Cat. No.:CAS No. 177760-52-0)

Ethyl 2-aminooxazole-4-carboxylate

Cat. No.: B033254
CAS No.: 177760-52-0
M. Wt: 156.14 g/mol
InChI Key: NBABLVASYFPOEV-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole rings, which feature one nitrogen and one oxygen atom in a five-membered aromatic ring, are pivotal structures in organic synthesis. nih.govtandfonline.com Their unique electronic and structural properties make them valuable components in the design of a wide array of functional molecules. nih.gov The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets through diverse non-covalent interactions. tandfonline.com This has led to the incorporation of the oxazole motif into numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govaip.org The versatility of the oxazole ring also extends to materials science and agricultural chemistry. tandfonline.com Synthetic chemists have developed numerous methods for constructing the oxazole core, such as the Robinson-Gabriel synthesis, the van Leusen reaction, and various cycloaddition and cyclization strategies, highlighting the enduring importance of this heterocyclic system. aip.orgacs.org

Positioning of Ethyl 2-aminooxazole-4-carboxylate within Advanced Heterocyclic Chemistry Research

This compound serves as a key intermediate in the elaboration of more complex oxazole-containing molecules. Its structure incorporates three key features: the 2-amino group, the oxazole core, and the ethyl carboxylate at the 4-position. The primary amine group can undergo various chemical transformations, including acylation, alkylation, and participation in coupling reactions, allowing for the introduction of diverse substituents. wikipedia.org The ethyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used to form amides or other derivatives.

This trifunctional nature makes this compound a valuable synthon for creating libraries of substituted oxazoles for screening in drug discovery and materials science. Its isosteric relationship with the more widely studied 2-aminothiazole (B372263) scaffold has also spurred research into its potential advantages, such as potentially improved solubility and different metabolic profiles. nih.gov

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound and related 2-aminooxazoles is largely focused on their application in medicinal chemistry. Studies have explored the synthesis of N-substituted derivatives to probe their therapeutic potential, particularly as antimicrobial and anti-inflammatory agents. wikipedia.orgnih.govacs.org For instance, the 2-aminooxazole scaffold has been investigated as a novel privileged structure in the development of antitubercular agents. nih.govresearchgate.net

Despite this progress, significant gaps in the research landscape remain. While the synthesis of various derivatives is an active area, a more systematic exploration of the reaction scope of this compound is needed. Detailed mechanistic studies of its reactions could uncover new synthetic pathways and applications. Furthermore, while its potential in medicinal chemistry is recognized, its application in other fields like materials science, for example, in the development of novel polymers or functional dyes, remains largely unexplored. A deeper understanding of its photophysical and electronic properties could open up new avenues of research beyond the biomedical field. The development of more efficient and scalable synthetic routes to this compound itself is also a crucial area for future investigation to facilitate its broader use.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS Number 177760-52-0
Appearance Solid
Melting Point 135-140 °C
Storage Temperature 2-8°C
InChI Key NBABLVASYFPOEV-UHFFFAOYSA-N

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B033254 Ethyl 2-aminooxazole-4-carboxylate CAS No. 177760-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABLVASYFPOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312892
Record name Ethyl 2-aminooxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177760-52-0
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-4-carboxylate
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Reactivity and Reaction Mechanisms of Ethyl 2 Aminooxazole 4 Carboxylate

Electrophilic Substitution Reactions on the Oxazole (B20620) Nucleus

The oxazole ring in ethyl 2-aminooxazole-4-carboxylate is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The presence of the activating amino group at the 2-position further enhances this reactivity, directing substitution to specific positions on the ring.

Consistent with the principles of electrophilic aromatic substitution, the most likely position for substitution on the 2-aminooxazole ring is the 5-position. This is due to the resonance stabilization of the intermediate carbocation, often referred to as a sigma complex. The amino group strongly activates the ring towards electrophiles. For instance, in the analogous 2-aminothiazole (B372263) system, bromination occurs readily at the 5-position. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, and similar reactivity is expected for this compound. nih.gov

Nucleophilic Additions and Substitutions Involving the Oxazole Ring System

While the electron-rich nature of the oxazole ring generally favors electrophilic substitution, nucleophilic attack can occur under certain conditions, particularly if a good leaving group is present. For example, a related compound, ethyl 2-chlorooxazole-4-carboxylate, serves as a versatile intermediate for creating substituted oxazoles through palladium-catalyzed coupling reactions, which involve nucleophilic substitution of the chlorine atom. nih.gov

Reactivity of the Exocyclic Amino Group

The amino group at the 2-position of this compound is a key site of reactivity, allowing for a wide array of chemical modifications.

Formation of Schiff Bases and Imines

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain a C=N (imine) double bond. nih.govnih.gov This reaction is a fundamental transformation in organic chemistry and is often catalyzed by acid. amazonaws.com The formation of the imine is confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a new band corresponding to the C=N stretch in the infrared (IR) spectrum. nih.gov

For the analogous ethyl 2-aminothiazole-4-carboxylate, Schiff bases have been synthesized by reacting it with various aldehydes and ketones. nih.govresearchgate.net This reaction highlights the nucleophilic character of the amino group attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

Table 1: Examples of Schiff Base Formation with Amino-heterocycles

Reactant 1 Reactant 2 Product Type Reference
Ethyl 2-aminothiazole-4-carboxylate Various aldehydes and ketones Schiff bases nih.gov
2-aminobenzamide Furan-2-carboxaldehyde Schiff base nih.gov

Acylation and Sulfonamidation Reactions

The nucleophilic amino group can be acylated by reacting with acyl halides or anhydrides to form amides. nih.gov This reaction typically occurs in the presence of a base to neutralize the hydrogen halide byproduct. For example, 2-aminothiazole has been acylated with various acyl halides in dry pyridine (B92270) to produce the corresponding amides in high yields. nih.gov

Similarly, sulfonamidation can be achieved by reacting the amino group with sulfonyl chlorides. This reaction also requires a base to proceed. These acylation and sulfonamidation reactions are important for introducing new functional groups and building more complex molecular architectures.

Diazotization and Related Transformations (e.g., Sandmeyer Reaction)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. almerja.netbyjus.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important transformations of diazonium salts is the Sandmeyer reaction. byjus.comwikipedia.orgorganic-chemistry.org In this reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This provides a powerful method for introducing a range of substituents onto the oxazole ring that might not be possible through direct substitution methods. organic-chemistry.org

Transformations Involving the Ester Functionality

The ethyl ester group at the 4-position of the molecule can also be chemically modified. The most common reaction is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid.

Additionally, the ester can be converted into an amide by reacting it with an amine, a process known as aminolysis. For instance, the ester group of ethyl 2-aminothiazole-4-carboxylate derivatives has been reacted with hydrazine (B178648) (NH₂NH₂) to form acid hydrazides. nih.gov These transformations of the ester group further expand the synthetic utility of this compound, allowing for the introduction of new functional groups and the construction of diverse molecular scaffolds.

Cyclization Reactions Utilizing this compound as a Key Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group (or its derivatives), makes it an excellent precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.

This compound is a valuable starting material for building fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activity. nih.gov The general strategy involves reacting the 2-amino group with a reagent that can subsequently cyclize by involving the C4-substituent.

For example, while direct reactions on this compound are not widely reported, analogous compounds like 5-aminooxazole-4-carbonitrile (B1331464) are used effectively. In one pathway, the 5-amino-oxazole is first reacted with triethyl orthoformate to form an intermediate ethoxymethyleneamino derivative. This intermediate then undergoes cyclization upon reaction with an amine (e.g., methylamine) to form the fused pyrimidine (B1678525) ring of the oxazolo[5,4-d]pyrimidine (B1261902) system. nih.gov A similar strategy could be envisioned for this compound, where the amino group reacts to build a pyrimidine ring, although the ester at C4 would likely require modification to a more reactive form or cyclization would proceed through different mechanisms.

The reactivity of the analogous sulfur-containing compound, ethyl 2-aminothiazole-4-carboxylate, further illustrates the potential of these scaffolds in synthesizing a wide array of fused heterocycles. researchgate.net

Beyond simple fused systems, the oxazole core can serve as a foundation for constructing more elaborate polycyclic and aromatic heterocycles. General strategies for elaborating oxazole rings often involve metal-catalyzed cross-coupling reactions or cycloadditions. tandfonline.com

For this compound, synthetic routes could involve:

Modification and Coupling: The ester group could be hydrolyzed to the carboxylic acid, which can then be used in coupling reactions. The amino group provides a handle for further annulation reactions.

Diels-Alder Reactions: N-substituted oxazoles can participate as dienes in Diels-Alder reactions, providing a route to complex polycyclic structures, although this would require initial modification of the amino group. semanticscholar.org

Van Leusen Reaction Derivatives: While the Van Leusen oxazole synthesis is a method for forming the oxazole ring itself from tosylmethylisocyanides (TosMIC) and aldehydes, the principles can be extended. nih.gov For instance, if the ester group of the title compound were reduced to an aldehyde, it could serve as a substrate for further heterocyclic ring formation.

The synthesis of complex oxazole-containing natural products and medicinal agents demonstrates the broad utility of the oxazole scaffold in building polycyclic architectures. semanticscholar.org

Detailed Mechanistic Investigations of 2-Aminooxazole Formation Pathways

The formation of the 2-aminooxazole ring system itself is a topic of significant interest, particularly in the context of prebiotic chemistry, where it is considered a key intermediate in the synthesis of RNA nucleotides. nih.govorgsyn.org

Theoretical and experimental studies have elucidated a plausible prebiotic pathway for the formation of 2-aminooxazole from simple precursors: glycolaldehyde (B1209225) and cyanamide (B42294). nih.govic.ac.uk This process is significantly facilitated by the presence of inorganic phosphate (B84403). orgsyn.orgsigmaaldrich.com

The mechanism proceeds as follows:

Carbinolamine Formation: The reaction initiates with the nucleophilic addition of the amino group of cyanamide to the carbonyl carbon of glycolaldehyde. This step leads to the formation of a key tetrahedral intermediate known as a carbinolamine. nih.gov Density functional theory calculations have shown that phosphate catalysis is crucial even in this initial step, facilitating the proton transfers necessary for the addition. nih.gov

Cyclization: The carbinolamine intermediate then undergoes an intramolecular cyclization. The hydroxyl group derived from glycolaldehyde attacks the electrophilic nitrile carbon of the cyanamide moiety. This ring-closing step is also shown to be effectively catalyzed by phosphate acting as a general base. ic.ac.uk

Dehydration: The resulting five-membered ring intermediate subsequently eliminates a molecule of water to achieve the stable, aromatic 2-aminooxazole ring. Phosphate ions are also suggested to play a role in catalyzing this final dehydration step. nih.gov

This pathway highlights the central role of the carbinolamine intermediate and the indispensable catalytic function of phosphate, which acts as a pH buffer, a general acid-base catalyst, and a nucleophilic catalyst throughout the reaction sequence. adichemistry.comorgsyn.org

Proton Transfer Processes and Water Elimination Steps

The formation and subsequent reactions of 2-aminooxazoles are characterized by key proton transfer and water elimination steps. Theoretical calculations on the formation of the parent 2-aminooxazole molecule highlight the critical nature of these processes. rsc.org

In the proposed reaction pathways for the formation of the 2-aminooxazole ring, proton transfers are integral to both the initial cyclization and the final dehydration steps. These transfers facilitate the necessary electronic rearrangements for ring closure and the subsequent expulsion of a water molecule to form the stable aromatic oxazole ring. The stability of the oxazole ring, despite its aromatic character, is less than that of benzene, rendering it more susceptible to both nucleophilic and electrophilic attack, a property influenced by its dipolar resonance structures. scribd.com

A theoretical study on proton-induced damage to 2-aminooxazole further underscores the importance of proton interactions. This research indicates that collisions with protons can be a significant process, suggesting that the molecule is reactive in proton-rich environments. nih.gov While this study focuses on damage, it implicitly supports the idea that protonation and proton transfer are key aspects of the molecule's chemistry.

Role of Catalytic Species (e.g., Phosphate Ions) in Reaction Mechanisms

The role of catalysts, particularly phosphate ions, is shown to be indispensable in the reaction mechanisms leading to the formation of 2-aminooxazoles. rsc.org Density functional theory (DFT) calculations have elucidated the detailed mechanism, revealing that phosphate catalysis is crucial not only for the cyclization and water-elimination stages but also for the initial formation of the carbinolamine intermediate. rsc.org

The catalytic action of phosphate ions is multifaceted. They act as proton shuttles, facilitating the necessary proton transfers that lower the activation energy barriers for key steps in the reaction sequence. The study proposes concurrent reaction channels for both the cyclization and water-elimination steps, both of which are mediated by the catalytic phosphate ions. rsc.org This suggests that phosphate is not merely a passive spectator but an active participant that directs the course of the reaction.

The table below summarizes the proposed role of phosphate ions in the key reaction steps for the formation of the 2-aminooxazole core structure, which is applicable to this compound.

Reaction StepRole of Phosphate IonsReference
Carbinolamine Formation Catalyzes the initial nucleophilic attack. rsc.org
Cyclization Acts as a proton shuttle to facilitate ring closure. rsc.org
Water Elimination Mediates proton transfers to enable dehydration and formation of the oxazole ring. rsc.org

While direct experimental data on the catalytic mechanisms for this compound is not extensively detailed in the reviewed literature, the theoretical models for the parent 2-aminooxazole provide a strong and scientifically-grounded framework for understanding its reactivity. These models emphasize that the interplay of proton transfers and catalysis is fundamental to the chemistry of this class of compounds.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Aminooxazole 4 Carboxylate

Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Conformational Studies

To date, a single-crystal X-ray diffraction structure for Ethyl 2-aminooxazole-4-carboxylate has not been reported in publicly available literature. This analytical technique is indispensable for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. Such a study would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

For comparison, the crystal structure of a positional isomer, Ethyl 2-aminooxazole-5-carboxylate , has been determined. In this related compound, the molecule is planar, and the crystal packing is dominated by intermolecular hydrogen bonding, forming sheets. This suggests that this compound is also likely to exhibit a planar conformation with significant intermolecular interactions. A future single-crystal X-ray diffraction study on the title compound would be invaluable to confirm its precise solid-state conformation and packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for unambiguous assignment and detailed structural analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Detailed 2D NMR spectroscopic data for this compound are not extensively available in peer-reviewed journals. However, based on the known structure, the expected correlations can be predicted.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. For this compound, the most prominent correlation would be between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ethyl group and the oxazole (B20620) ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the oxazole ring proton and the carbonyl carbon of the ester, as well as with other ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's conformation in solution.

Proton (¹H) Expected Chemical Shift (ppm) Expected COSY Correlations Expected HSQC Correlation (¹³C) Expected HMBC Correlations (¹³C)
-CH3 (ethyl)1.2-1.4-CH2-~14Carbonyl C, -CH2- C
-CH2- (ethyl)4.1-4.4-CH3~61Carbonyl C, -CH3 C
Oxazole-H7.5-8.0-~110-120Carbonyl C, C2, C4
-NH25.0-6.0--C2

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Solid-State NMR Spectroscopy for Polymorph Characterization

There is currently no published research on the solid-state NMR (ssNMR) analysis of this compound. ssNMR is a crucial technique for studying the structure and dynamics of materials in the solid state and is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their local molecular environments and intermolecular interactions. Future ssNMR studies would be beneficial to investigate the potential for polymorphism in this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition.

The theoretical exact mass of this compound (C₆H₈N₂O₃) is 156.0535 g/mol . nih.gov Experimental HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Property Value
Molecular Formula C₆H₈N₂O₃
Theoretical Exact Mass 156.05349212 Da nih.gov
Nominal Mass 156 g/mol

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Functional Groups

FTIR Spectroscopy: The FTIR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the ethyl group (around 2850-3000 cm⁻¹), a strong carbonyl (C=O) stretch from the ester (around 1700-1730 cm⁻¹), and various C=N, C-O, and C-C stretching and bending vibrations characteristic of the oxazole ring and the ester moiety in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the oxazole ring are expected to be strong Raman scatterers.

A comparative analysis of the FTIR and Raman spectra can help in a more complete assignment of the vibrational modes.

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
N-H Stretch (Amino)3300-3500FTIR
C-H Stretch (Alkyl)2850-3000FTIR, Raman
C=O Stretch (Ester)1700-1730FTIR, Raman
C=N Stretch (Oxazole)1600-1680FTIR, Raman
C-O Stretch (Ester/Oxazole)1000-1300FTIR

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Derivatives

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the ethyl group or by substitution with a chiral moiety, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule and are instrumental in determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds. There are currently no published studies on the chiroptical properties of chiral derivatives of this compound.

Theoretical and Computational Investigations on Ethyl 2 Aminooxazole 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations have become indispensable tools for elucidating the intricacies of molecular structure and reactivity. For ethyl 2-aminooxazole-4-carboxylate, methods like Density Functional Theory (DFT) and ab initio calculations provide profound insights into its fundamental properties. These computational approaches are crucial for understanding the molecule's behavior and characteristics at the atomic level.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.gov

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The ethyl ester group, in particular, can adopt various conformations relative to the oxazole (B20620) ring. Computational studies can identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and how it might interact with other molecules. The planarity of the oxazole ring and the orientation of the amino and carboxylate substituents are key features determined through these calculations. For the related compound 2-aminooxazole, calculations have shown it to be nonplanar, with the amino group bent out of the oxazole plane. nih.gov

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name ethyl 2-amino-1,3-oxazole-4-carboxylate
InChI Key NBABLVASYFPOEV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC(=N1)N

Source: PubChem nih.gov

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. For derivatives of 2-amino-4-aryl-1,3-oxazoles, the energies of the HOMO and LUMO have been correlated with their biological activity. chnpu.edu.ua

Analysis of the charge distribution reveals the partial positive and negative charges on each atom, which is essential for understanding the molecule's polarity and its potential for electrostatic interactions. Aromaticity indices, such as the nucleus-independent chemical shift (NICS), can be calculated to quantify the degree of aromatic character of the oxazole ring, which influences its stability and reactivity.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure. chemicalbook.combeilstein-journals.org

Similarly, the prediction of vibrational frequencies from computational models is a powerful tool for analyzing infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds or functional groups. This is particularly useful for identifying characteristic vibrations of the oxazole ring, the amino group, and the ethyl carboxylate moiety. For the related compound 2-aminooxazole, quantum chemical calculations have been shown to be in good agreement with experimental spectroscopic constants. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes.

These simulations are particularly valuable for understanding how solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and properties. By simulating the system with different solvents, one can predict how the molecule's behavior will change in various chemical environments. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding, which are crucial for understanding how molecules of this compound interact with each other in the solid state or in solution. For the related ethyl 2-aminooxazole-5-carboxylate, the crystal structure reveals planar sheets connected by intermolecular hydrogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

A key aspect of this is the characterization of transition states, which are the high-energy structures that exist at the peak of the energy barrier between reactants and products. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined, which is a critical factor in understanding the reaction rate. This type of modeling is invaluable for predicting the products of a reaction and for designing more efficient synthetic routes.

Computational Studies of Prebiotic Chemical Systems Involving 2-Aminooxazole

The simpler, related molecule, 2-aminooxazole, is considered a key player in theories about the origin of life, specifically in the prebiotic synthesis of ribonucleotides. nih.govnih.gov Computational studies have been instrumental in investigating the plausible chemical pathways that could have led to the formation of 2-aminooxazole from simpler molecules believed to be present on the early Earth. nih.gov

These theoretical investigations, often using DFT, explore the reaction mechanisms, including the role of catalysts like phosphate (B84403). nih.gov For instance, calculations have shown that phosphate catalysis is crucial not only for the cyclization and water-elimination steps in 2-aminooxazole formation but also in the initial step leading to the carbinolamine intermediate. nih.gov These computational models help to assess the feasibility of proposed prebiotic scenarios and guide experimental work in this area. researchgate.netacs.org

Applications of Ethyl 2 Aminooxazole 4 Carboxylate As a Versatile Synthetic Building Block

Role in the Development of Advanced Chemical Probes and Reagents

The development of advanced chemical probes and reagents often relies on the use of heterocyclic scaffolds that can be readily functionalized. While specific examples detailing the use of Ethyl 2-aminooxazole-4-carboxylate in the synthesis of chemical probes are not prevalent in the reviewed literature, its structural features make it a promising candidate for such applications. The oxazole (B20620) core is a known fluorophore in some molecular contexts, and the amino and ester groups provide handles for the attachment of reporter groups, linkers, or binding moieties. The potential to generate libraries of substituted oxazoles from this starting material could lead to the discovery of novel probes with tailored properties for specific biological targets or chemical sensing applications.

Integration into Synthetic Strategies for Functional Materials (Excluding Material Properties)

The synthesis of functional materials often incorporates rigid, planar heterocyclic units to impart specific electronic or photophysical properties. This compound represents a potential building block for such materials. The oxazole ring can be integrated into larger conjugated systems, and the functional groups allow for polymerization or grafting onto other material scaffolds. For example, the amino group could be utilized in the formation of polyamides or polyimides, while the ester group could be used in transesterification reactions to create polyesters. These synthetic strategies could lead to the development of new materials with applications in electronics, photonics, or sensing, although detailed studies focusing on this compound in this context are yet to be widely reported.

Future Directions and Emerging Research Avenues in Ethyl 2 Aminooxazole 4 Carboxylate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the synthesis and functionalization of ethyl 2-aminooxazole-4-carboxylate, future research will likely focus on several key areas of catalysis. The exploration of novel palladium-based catalytic systems, including advanced generations of Buchwald-Hartwig pre-catalysts, will continue to be a priority for C-N and C-C bond-forming reactions involving the 2-amino group and the oxazole (B20620) core. The goal will be to develop catalysts that operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields with lower catalyst loadings.

Furthermore, the field is poised to witness a surge in the application of earth-abundant metal catalysis. Iron, copper, and nickel catalysts offer greener and more economical alternatives to precious metals. Research will be directed towards designing ligand-supported catalysts of these metals that can achieve comparable or even superior efficiency and selectivity in key transformations, such as cross-coupling and C-H activation reactions on the oxazole ring.

Another promising frontier is the development of organocatalysis and biocatalysis for the asymmetric synthesis of chiral derivatives of this compound. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, could be employed for enantioselective functionalization of the oxazole core. In parallel, the use of engineered enzymes, such as transaminases and hydrolases, could provide highly selective and environmentally benign routes to chiral building blocks derived from this compound.

Catalytic SystemPotential AdvantagesResearch Focus
Advanced Palladium Catalysts High efficiency, broad functional group toleranceMilder reaction conditions, lower catalyst loadings
Earth-Abundant Metal Catalysts Cost-effective, sustainableLigand design for enhanced reactivity and selectivity
Organocatalysis Metal-free, environmentally benignAsymmetric functionalization of the oxazole core
Biocatalysis High selectivity, green reaction conditionsEnzymatic routes to chiral derivatives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.comnih.gov These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. mdpi.com For this compound, AI and ML algorithms can be trained on existing reaction data to predict the optimal conditions for its synthesis and subsequent functionalization.

One of the key applications will be in the prediction of reaction yields and selectivity. organic-chemistry.org By inputting the structures of reactants, catalysts, and solvents, as well as reaction parameters like temperature and time, ML models can forecast the outcome of a reaction. organic-chemistry.org This predictive capability will enable chemists to design more efficient experiments, reducing the time and resources spent on trial-and-error optimization.

Furthermore, AI can be employed for de novo catalyst design. Machine learning algorithms can learn the structure-activity relationships of existing catalysts and propose novel ligand or catalyst structures with enhanced performance for specific transformations of this compound. This in silico design process can significantly accelerate the discovery of next-generation catalysts.

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Predicting yield and selectivity based on input parameters. organic-chemistry.orgReduced experimental effort and resource consumption.
Catalyst Design Proposing novel catalyst structures with improved performance.Accelerated discovery of more efficient catalysts.
Automated Optimization Using robotic platforms to perform and optimize reactions.High-throughput screening and rapid process development.

Exploration of Unconventional Activation Methods for Functionalization

To overcome the limitations of traditional thermal heating, researchers are increasingly turning to unconventional activation methods to drive chemical reactions. These techniques can often lead to unique reactivity, improved yields, and shorter reaction times. For the functionalization of this compound, several unconventional activation methods hold significant promise.

Photocatalysis utilizes light energy to initiate chemical transformations. By employing a suitable photosensitizer, it is possible to generate highly reactive intermediates under mild conditions. This approach could be used for C-H functionalization of the oxazole ring or for the introduction of new functional groups at the amino position.

Microwave-assisted synthesis has already been shown to be effective for the synthesis of some oxazole derivatives. nih.gov The rapid and uniform heating provided by microwave irradiation can significantly accelerate reaction rates and improve yields. Future research will focus on the systematic application of microwave heating to a wider range of reactions involving this compound.

Sonochemistry , the use of ultrasound to induce chemical reactions, offers another green and efficient activation method. researchgate.netacs.org The acoustic cavitation generated by ultrasound can create localized hot spots with extremely high temperatures and pressures, promoting reactions that are sluggish under conventional conditions. researchgate.net This technique could be particularly useful for heterogeneous reactions involving this compound.

Mechanochemistry , or solvent-free synthesis through grinding or milling, is an emerging green chemistry technique. rsc.orgorganic-chemistry.org By eliminating the need for bulk solvents, mechanochemistry can reduce waste and simplify product purification. The application of mechanochemical methods to the synthesis and functionalization of this compound is a largely unexplored but potentially fruitful area of research.

Activation MethodPrinciplePotential Benefits for this compound Chemistry
Photocatalysis Light-induced chemical reactions.Mild reaction conditions, novel reactivity patterns.
Microwave Irradiation Rapid and uniform heating. nih.govAccelerated reaction rates, improved yields.
Sonochemistry Ultrasound-induced acoustic cavitation. researchgate.netresearchgate.netEnhanced reaction rates, particularly for heterogeneous systems.
Mechanochemistry Solvent-free reactions induced by mechanical force. rsc.orgorganic-chemistry.orgReduced waste, simplified purification.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

A deep understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic methods. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. acs.orgmt.comthermofisher.com

For reactions involving this compound, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout the course of a reaction. americanpharmaceuticalreview.com This data can be used to develop accurate kinetic models and to identify reaction bottlenecks.

The detection and characterization of transient intermediates is a significant challenge in mechanistic studies. The coupling of in-situ spectroscopy with techniques such as mass spectrometry can provide detailed structural information about these fleeting species. This information is invaluable for elucidating complex reaction pathways and for designing strategies to control product selectivity.

The application of these advanced analytical tools will enable a more data-rich approach to the development of synthetic methods for this compound, leading to more robust and efficient processes.

In-Situ TechniqueInformation GainedApplication in this compound Chemistry
FTIR Spectroscopy Real-time concentration of functional groups. americanpharmaceuticalreview.comMonitoring reaction kinetics and conversion.
Raman Spectroscopy Information on molecular vibrations and structure.Tracking changes in the oxazole ring and substituents.
Mass Spectrometry Identification of molecular weights of species in solution.Detection and characterization of reaction intermediates.

Computational Design and Prediction of Novel this compound Analogs with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of molecules with a high degree of accuracy.

In the context of this compound, computational methods can be used to design novel analogs with tailored reactivity. By systematically modifying the substituents on the oxazole ring and the amino group, it is possible to tune the electronic properties of the molecule and, consequently, its reactivity in various chemical transformations. For example, DFT calculations can predict how different electron-donating or electron-withdrawing groups will affect the susceptibility of the oxazole ring to electrophilic or nucleophilic attack.

Computational screening of virtual libraries of this compound analogs can be used to identify candidates with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process.

Furthermore, computational studies can provide detailed insights into reaction mechanisms, helping to rationalize experimental observations and to guide the design of more efficient synthetic routes. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this compound.

Computational MethodApplicationBenefit
Density Functional Theory (DFT) Prediction of electronic properties and reactivity.Rational design of analogs with tailored reactivity.
Virtual Screening In silico evaluation of large libraries of compounds.Accelerated discovery of molecules with desired properties.
Mechanistic Studies Elucidation of reaction pathways and transition states.Deeper understanding of reactivity and guidance for synthetic design.

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-aminooxazole-4-carboxylate, and how can reaction parameters be optimized for improved yields?

this compound can be synthesized via multi-step protocols, including halogenation and palladium-catalyzed coupling reactions. For example, a Sandmeyer reaction using tert-butyl nitrile and copper(II) chloride at 80°C in acetonitrile introduces functional groups, followed by Suzuki coupling with aryl boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) using Pd(PPh₃)₄ as a catalyst . Optimization involves controlling reaction temperature (e.g., 80–90°C), solvent selection (toluene/water mixtures), and stoichiometric ratios of reagents. Post-synthetic steps like hydrogenation and cyclization further refine the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly for distinguishing amino and ester groups. X-ray crystallography, using software like SHELX, provides definitive structural validation by resolving bond lengths and angles . For crystallographic data, ensure proper refinement protocols (e.g., anisotropic displacement parameters) and validate against metrics like R-factors to confirm accuracy .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) be utilized to predict the reactivity and electronic properties of this compound?

DFT calculations with hybrid functionals (e.g., B3LYP) enable precise modeling of electronic structures, including frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models predict regioselectivity in reactions, such as electrophilic substitution at the oxazole ring’s 5-position. Incorporating exact exchange terms improves thermochemical accuracy, reducing deviations in atomization energies to <3 kcal/mol . Basis sets like 6-31G* are recommended for balancing computational cost and accuracy .

Q. What strategies enable regioselective functionalization of this compound to synthesize diverse derivatives, and how do reaction mechanisms influence product distribution?

Regioselective halogenation (e.g., chlorination at the 2-position) followed by palladium-catalyzed cross-coupling (Suzuki, Heck) allows targeted substitution. For instance, coupling with aryl halides using Pd(OAc)₂ and P(o-tol)₃ as ligands under basic conditions (Cs₂CO₃) yields 2,4-disubstituted oxazoles . Mechanistic studies suggest oxidative addition of Pd(0) to the C–X bond is rate-determining, emphasizing the role of electron-donating ligands in accelerating this step .

Q. In medicinal chemistry research, how can this compound be modified to enhance its bioactivity, and what in vitro assays are recommended for evaluating its therapeutic potential?

Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or cyclopropane rings, enhance bioactivity by improving target binding affinity. For example, intramolecular cyclization with ethylene glycol dimethyl ether forms fused heterocycles, increasing metabolic stability . In vitro assays should include enzyme inhibition studies (e.g., ATP synthase targeting ), cytotoxicity profiling (MTT assays), and pharmacokinetic assessments (Caco-2 permeability).

Q. Methodological Notes

  • Synthesis: Prioritize Pd-catalyzed reactions for scalability and regiocontrol .
  • Characterization: Cross-validate NMR and X-ray data with computational models to resolve ambiguities .
  • Computational Modeling: Use solvent correction (e.g., PCM) in DFT to simulate reaction environments .

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